Methyl beta-d-glucopyranoside hemihydrate

Overview

Description

Methyl-β-D-glucopyranoside hemihydrate is a compound used as a starting material for the biosynthesis of long-chain alkyl glucosides . It is also used as a substrate to identify, differentiate, and characterize β-D-glucosidase . The formation of Methyl β-D-glucopyranoside hemihydrate is stereospecific .

Synthesis Analysis

While specific synthesis methods for Methyl beta-d-glucopyranoside hemihydrate were not found in the search results, it’s worth noting that the crystals of similar compounds have been grown by isothermal evaporation of the solvent from a solution of the receptor in the presence of glucopyranoside .Molecular Structure Analysis

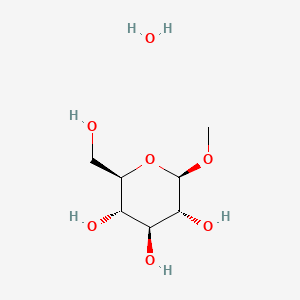

The empirical formula for Methyl-β-D-glucopyranoside hemihydrate is C7H14O6 · 0.5H2O . Its molecular weight is 203.19 . The SMILES string representation of its structure is CO[C@@H]1OC@HC@@HC@H[C@H]1O .Chemical Reactions Analysis

Methyl β-D-glucopyranoside hemihydrate is less reactive at higher pH . The formation of Methyl β-D-glucopyranoside hemihydrate is stereospecific .Physical And Chemical Properties Analysis

Methyl-β-D-glucopyranoside hemihydrate is a white crystalline powder . It has a melting point range of 107-111 °C . It is soluble in water at 0.1 g/mL, forming a clear, colorless solution .Scientific Research Applications

Biosynthesis of Long-Chain Alkyl Glucosides

- Application Summary : Methyl-β-D-glucopyranoside is used as a starting material for the biosynthesis of long-chain alkyl glucosides .

Substrate for β-D-Glucosidase

- Application Summary : Methyl-β-D-glucopyranoside is used as a substrate to identify, differentiate and characterize β-D-glucosidase(s) .

Accumulation and Intracellular Localization in Geum montanum L. Leaves

- Application Summary : Methyl-β-D-glucopyranoside accumulates in the leaves of the alpine herb Geum montanum L., and it is synthesized in the cytosol of cells, directly from glucose and methanol molecules .

- Methods of Application : The compound is synthesized in the cytosol of cells, directly from glucose and methanol molecules. There is no contribution from the C-1 pathway. It is subsequently stored in the vacuole without being re-exported to the cytoplasm .

- Results or Outcomes : Methyl-β-D-glucopyranoside continuously accumulated during the lifespan of G. montanum leaves, and accounted for up to 20% of the soluble carbohydrates in aged overwintering leaves, without being reallocated during senescence .

Synthesis of Alkyl Glucosides

- Application Summary : Methyl-β-D-glucopyranoside is used in the reaction with fatty alcohols, such as n-hexanol, n-octanol, n-decanol, and n-dodecanol, to synthesize the respective alkyl glucosides .

β-Glucosidase Catalyzed Synthesis

- Application Summary : Methyl-β-D-glucopyranoside is used in β-Glucosidase catalyzed synthesis of octyl-β-D-glucopyranoside using whole cells of Pichia etchellsii in micro aqueous media .

Synthesis of Alkyl Glucosides

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2/t3-,4-,5+,6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRIBVAVJNJDT-DEOAAGHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl beta-d-glucopyranoside hemihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)

![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)

![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)

![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)